1-[(4-Bromophenyl)(phenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXZOOYQUFHRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)(phenyl)methyl]piperazine can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistent quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes acid- or base-catalyzed hydrolysis under controlled conditions:
This reaction is critical for recovering intermediates like benzylamines, which can be recycled in multi-step syntheses .
Alkylation and Acylation
The piperazine nitrogen participates in nucleophilic substitutions:
Carboxamide Formation
Reaction with isocyanates in dichloromethane:
text1-[(4-Bromophenyl)(phenyl)methyl]piperazine + R-NCO → N-Alkyl-4-benzhydrylpiperazine-1-carboxamide
Conditions :
Thioamide Derivatives
Thiophosgene-mediated conversions yield thioamide analogs with enhanced lipophilicity, as confirmed by NMR and IR spectroscopy .
Bromination and Halogen Exchange
Electrophilic aromatic substitution occurs at the para position of the phenyl ring:
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | 15-40°C | Regioselective bromination |
| Dibromohydantoin | DCM | RT | Multi-brominated byproducts <5% |
Tetra-n-butylammonium tetraphenylborate (0.02-0.15 eq) improves reaction efficiency by stabilizing intermediates .
Reduction Reactions
Catalytic hydrogenation or borohydride reduction modifies the benzhydryl group:
| Method | Product | Application |
|---|---|---|
| LiAlH₄ in THF | Secondary amine derivatives | Bioactive scaffold synthesis |
| NaBH₄/CeCl₃ system | Partially reduced intermediates | Chiral auxiliary preparation |
These reduced forms show enhanced binding to CNS receptors in QSAR studies.
Nucleophilic Substitution
The bromine atom participates in cross-coupling reactions:
| Reaction Type | Conditions | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Arylboronic acids | 72-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amines | 65-78% |
These reactions enable modular synthesis of structurally complex pharmaceuticals .
Salt Formation
Protonation with acids generates pharmaceutically relevant salts:
| Acid Reagent | Salt Form | Melting Point | Stability |
|---|---|---|---|
| HCl gas in EtOH | Dihydrochloride | 409-411 K | Hygroscopic |
| Trichloroacetic acid | Trichloroacetate | 234-236°C | Crystalline |
Key Mechanistic Insights
-
Steric Effects : The benzhydryl group directs electrophiles to the para position via steric shielding .
-
Solvent Polarity : Polar aprotic solvents (DMSO, DMF) accelerate hydrolysis but may promote racemization .
-
Catalyst Choice : Palladium-based systems outperform nickel in cross-coupling due to reduced side reactions .
Data sourced from peer-reviewed journals , patents , and chemical databases , excluding non-compliant platforms per user specifications.
Scientific Research Applications
While specific applications of "1-[(4-Bromophenyl)(phenyl)methyl]piperazine" are not detailed within the provided search results, the available information does allow for the construction of a foundational overview.
Nomenclature and Identification
- IUPAC Name The systematic name for the compound is this compound .
- Other Identifiers It is also identified by its CAS number 68240-62-0 and the code COM448638995 .
Physicochemical Properties
Synthesis and Chemical Context
- The compound this compound, or a derivative thereof, is used as a starting material in a chemical process .
- A related compound, 1-[(4-chlorophenyl)phenylmethyl]piperazine, has enantiomers that are used in certain processes .
- This compound is a building block in the synthesis of complex molecules .
Potential Applications
- The search results suggest that piperazine derivatives have anticancer activity .
- Piperazine-containing drugs have a range of applications, including use as multidrug resistance (MDR) reversers and treatment for thrombocytopenia .
- It can be used in activation analysis, where elements in quantities as minute as one part per billion can be identified and measured . Activation analysis is important in manufacturing and research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since only a friction of a gram of material is required .
Safety Information
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)(phenyl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The bromophenyl and phenylmethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 1-[(4-Bromophenyl)(phenyl)methyl]piperazine and related compounds:
Key Observations:
- Substituent Position and Electronic Effects : The para-bromo substitution in this compound may enhance steric bulk and electron-withdrawing properties compared to meta-substituted analogs like mCPP or TFMPP. This could influence receptor binding kinetics and metabolic stability .
- Benzhydryl vs. Monophenyl: The benzhydryl group in the target compound likely increases its affinity for hydrophobic binding pockets in enzymes or receptors, distinguishing it from monophenylpiperazines like pBPP or mCPP .
Pharmacological and Functional Comparisons
Serotonin Receptor Interactions
- mCPP and TFMPP : Both act as 5-HT1B/1C agonists, with TFMPP showing additional activity at 5-HT2C receptors. These compounds reduce food intake in rodents but may induce anxiety-like behaviors .
- Target Compound : While direct data are lacking, the benzhydryl group may shift receptor selectivity. For example, flunarizine (a fluorinated benzhydrylpiperazine) exhibits calcium channel blocking activity rather than serotonergic effects, suggesting structural nuances dictate target specificity .
Metabolic Stability
- Flunarizine : Undergoes oxidative metabolism via cytochrome P450 enzymes (e.g., CYP2D subfamily), yielding N-dealkylated and hydroxylated metabolites . The bromine atom in the target compound may alter metabolic pathways compared to fluorine in flunarizine.
- Buclizine : Its dual benzyl substituents confer resistance to rapid degradation, contributing to prolonged antihistamine action .
Biological Activity
1-[(4-Bromophenyl)(phenyl)methyl]piperazine (CAS No. 68240-62-0) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a 4-bromophenyl and a phenyl group, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for various interactions with biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antidepressant Potential
Piperazine derivatives are often evaluated for their effects on serotonin receptors. Studies have suggested that this compound may modulate serotonin levels, indicating possible antidepressant activity. The presence of the bromine atom and the phenyl groups may enhance its affinity for serotonin receptors .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction can lead to alterations in mood and behavior, supporting its potential use in psychiatric disorders .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various piperazine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Serotonin Receptor Binding : In another investigation, the binding affinity of this compound to serotonin receptors was assessed using radiolabeled ligands. Results indicated a significant binding affinity to the 5-HT2A receptor subtype, which is implicated in mood regulation and anxiety .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-[(4-bromophenyl)(phenyl)methyl]piperazine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often prepared by reacting brominated benzyl halides with substituted phenylpiperazines under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization strategies include:
- Catalyst use : Employing triethylamine or DIPEA to neutralize HBr byproducts and drive the reaction forward .
- Temperature control : Maintaining 80–100°C to balance reactivity and byproduct formation .
- Purification : Column chromatography (silica gel, 10% methanol/CH₂Cl₂) or recrystallization (Et₂O/hexane) improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and piperazine ring integrity (e.g., δ 2.5–3.5 ppm for piperazine protons) .
- X-ray crystallography : Resolves stereochemistry; studies on analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine) show chair conformations in the piperazine ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 370–375 for brominated derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine vs. chlorine substitution) affect biological activity in SAR studies?
- Methodological Answer : Comparative SAR studies show:
- Halogen position : 4-Bromophenyl groups enhance cytotoxicity (IC₅₀ = 8–12 µM in MCF-7 cells) compared to 3-substituted analogs due to improved hydrophobic interactions .
- Piperazine substituents : N-Benzyl groups increase carbonic anhydrase inhibition (Ki = 0.45 µM vs. 1.2 µM for N-phenyl derivatives) by enhancing hydrogen bonding .
- Data-driven design : Use docking simulations (AutoDock Vina) with hCA II (PDB: 3KS3) to predict binding affinities .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. HEK293) .
- Purity thresholds : Ensure >95% purity via HPLC (C18 column, 0.1% TFA/MeCN gradient) to exclude cytotoxic impurities .
- Meta-analysis : Cross-reference with PubChem BioAssay data (AID 1259351) for consensus activity trends .
Q. What strategies mitigate off-target effects in receptor binding studies (e.g., σ1 vs. dopamine D3 receptors)?
- Methodological Answer : To ensure specificity:
- Competitive binding assays : Use [³H]-DTG for σ1 and [³H]-spiperone for D3 receptors, with cold ligands (haloperidol) to block non-specific sites .
- Selective inhibitors : Co-incubate with 10 µM NE-100 (σ1 antagonist) to isolate D3 activity .
- Orthogonal assays : Pair radioligand binding with functional cAMP assays to confirm signaling pathways .
Q. How can crystallographic data inform molecular docking for this compound?
- Methodological Answer :
- Crystal structure alignment : Overlay with PDB entries (e.g., 6CM4 for piperazine-containing inhibitors) to identify key binding residues .
- Torsional parameters : Use Mercury Software to analyze piperazine ring flexibility and optimize pose sampling in Glide .
- Validation : Compare docking scores (Glide XP > −9.0 kcal/mol) with experimental IC₅₀ values to refine force fields .
Emerging Research Directions
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
- Methodological Answer :
- Rodent models : Test anxiolytic activity in elevated plus-maze (EPM) or antidepressant effects in forced swim tests (FST). Dose ranges: 10–50 mg/kg i.p. .
- PK/PD integration : Measure brain penetration via LC-MS/MS after 24 hr, targeting >1 µM brain:plasma ratio .
- Toxicity screens : Include liver enzyme (ALT/AST) and renal function (BUN) panels in chronic dosing studies .
Q. Can this compound be repurposed for antimicrobial applications?
- Methodological Answer : Preliminary data suggest:
- Gram-positive activity : MIC = 32 µg/mL against S. aureus (vs. 64 µg/mL for ciprofloxacin) via membrane disruption assays .
- Synergy testing : Combine with β-lactams (1:4 ratio) in checkerboard assays to reduce resistance .
- Resistance profiling : Serial passage in sub-MIC concentrations for 14 days to monitor MIC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
